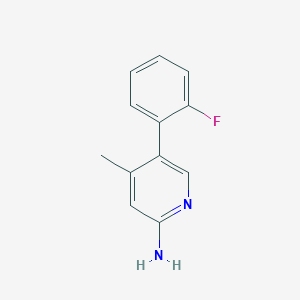
7-(2-fluorophenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by its unique structure that includes a fluorophenyl group attached to the indole ring. Indoles are known for their diverse biological activities and are widely studied in various fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-fluorobenzene with indole-3-carboxaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired compound.
Palladium-Catalyzed Cross-Coupling: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the indole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides are used, often in the presence of a base.
Major Products Formed:
Oxidation: 7-(2-Fluorophenyl)-1H-indole-3-carboxylic acid
Reduction: 7-(2-Fluorophenyl)-1H-indole-3-ol
Substitution: Various substituted indoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 7-(2-chlorophenyl)-1H-indole-3-carbaldehyde, 7-(2-methoxyphenyl)-1H-indole-3-carbaldehyde
Uniqueness: The presence of the fluorine atom in the phenyl group imparts unique chemical and biological properties compared to its chloro- or methoxy-substituted counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
7-(2-fluorophenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-14-7-2-1-4-12(14)13-6-3-5-11-10(9-18)8-17-15(11)13/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTOHJJIPAMWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7837809.png)





